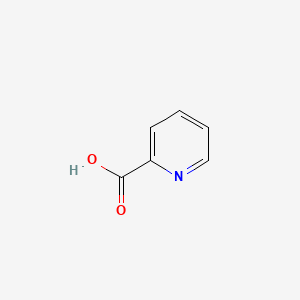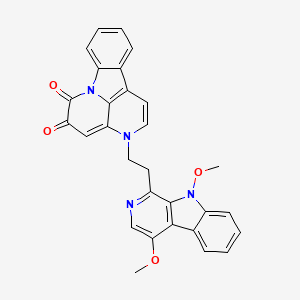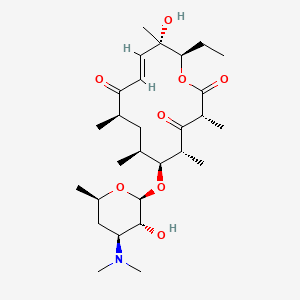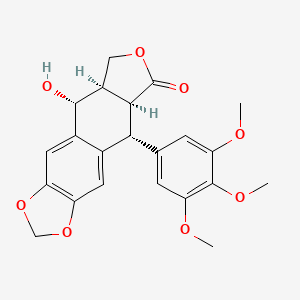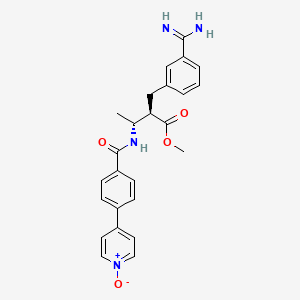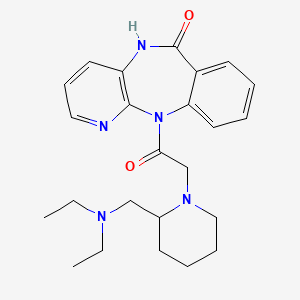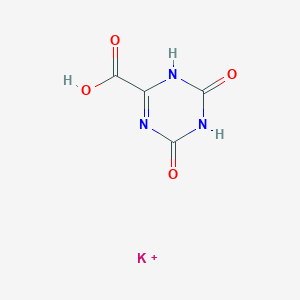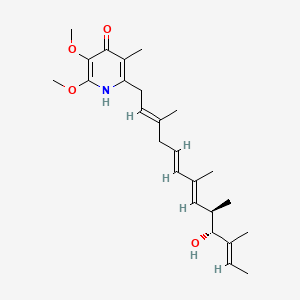
Piericidin A
Übersicht
Beschreibung
Piericidin A is an antibiotic agent . It was discovered from Streptomyces mobaraensis . Being an inhibitor of NADH dehydrogenase, it inhibits electron transfer . Its structure resembles that of the ubiquinone, therefore it competes with Q B for binding sites in NADH dehydrogenase as well as Photosystem II .
Synthesis Analysis
The piericidin family of microbial metabolites features a 4-pyridinol core linked with a methylated polyketide side chain . Total syntheses of the piericidins were developed using various synthetic strategies . Full details of the total synthesis of piericidin A1 and B1 and its extension to the preparation of a series of key analogues are described .Molecular Structure Analysis
Piericidins consist of an α-pyridone ring linked to an unsaturated linear polyketide chain . The structure of piericidin A was originally proposed on the basis of extensive degradation studies and analysis of the 1H NMR data .Chemical Reactions Analysis
Piericidin A is a potent neurotoxin and inhibits mitochondrial respiration by disrupting the electron transport system through its action on NADH-ubiquinone reductase .Physical And Chemical Properties Analysis
Piericidin A consists of a main skeleton of 4-pyridinol with a methylated polyketide side chain .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Piericidin A exhibits significant antimicrobial activity . It has been shown to be effective against a variety of microorganisms, including those that are drug-resistant . This makes it a potential candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Antitumor Activity
The compound has demonstrated antitumor properties in various studies. Due to its structural similarity with coenzyme Q, Piericidin A can inhibit NADH dehydrogenase, which is a key enzyme in the mitochondrial electron transport chain. This inhibition can induce apoptosis in tumor cells, offering a pathway for cancer treatment .
Insecticidal Activity
Piericidin A was initially isolated as an insecticidal metabolite. It has shown to cause a decrease in mitochondrial membrane potential in insect cells, leading to their death. This activity provides a basis for the development of new insecticides that could be less harmful to the environment compared to traditional chemicals .
Apoptosis Induction
Apart from its insecticidal activities, Piericidin A can induce apoptosis in certain types of cells. This property is particularly useful in scientific research for studying the mechanisms of cell death and for developing therapeutic strategies that target the apoptotic pathways in diseases .
Mitochondrial Research
Piericidin A is a valuable tool in mitochondrial research due to its role as an inhibitor of the mitochondrial electron transport chain. Researchers use it to study the function of mitochondria in various biological processes and diseases .
Biosynthetic Pathway Studies
The biosynthesis of Piericidin A involves complex enzymatic pathways, which are of significant interest in the field of natural product chemistry. Understanding these pathways can lead to the discovery of new drugs and the development of synthetic biology approaches for producing valuable compounds .
Wirkmechanismus
Target of Action
Piericidin A, also known as Piericidin A1, primarily targets NADH dehydrogenase , also known as Complex I . This enzyme plays a crucial role in the mitochondrial electron transport chain, which is responsible for energy production in cells .
Mode of Action
Piericidin A acts as an inhibitor of NADH dehydrogenase . Its structure closely resembles that of ubiquinone, a component of the electron transport chain . This structural similarity allows Piericidin A to compete with ubiquinone for binding sites in NADH dehydrogenase, thereby inhibiting electron transfer . It also affects photosystem II .
Biochemical Pathways
By inhibiting NADH dehydrogenase, Piericidin A disrupts the mitochondrial electron transport chain . This disruption prevents the normal flow of electrons, which in turn inhibits the production of ATP, the primary energy currency of the cell . The compound’s action on photosystem II suggests it may also impact photosynthetic organisms .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The inhibition of NADH dehydrogenase by Piericidin A leads to a disruption in energy production within the cell . This disruption can have various effects depending on the cell type and environment. For example, it can lead to cell death in certain contexts, which may underlie the compound’s observed insecticidal, antimicrobial, and antitumor effects .
Action Environment
The action of Piericidin A can be influenced by various environmental factors. For instance, the presence of other competing molecules can affect its binding to NADH dehydrogenase . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biochemicals in the environment .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-10,12-13,15,19,22,27H,11,14H2,1-8H3,(H,26,28)/b12-10+,16-13+,17-15+,18-9+/t19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGCDSLCDDALX-LKGBESRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880044 | |
| Record name | Piericidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2738-64-9 | |
| Record name | Piericidin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2738-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piericidin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piericidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl]-5,6-dimethoxy-3-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIERICIDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VT513UJ9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of piericidin A?
A1: Piericidin A is a potent inhibitor of mitochondrial complex I, specifically targeting the NADH dehydrogenase segment of the electron transport chain. [, , , , ]
Q2: How does piericidin A's mechanism of action differ from rotenone, another complex I inhibitor?
A2: While both piericidin A and rotenone inhibit NADH oxidation at the same site, piericidin A binds more tenaciously. Unlike rotenone, washing with bovine serum albumin does not reverse piericidin A's inhibitory effect. []
Q3: Can piericidin A's inhibitory effect be overcome in any system?
A3: Interestingly, vitamin K3 can overcome the respiratory inhibition caused by piericidin A in mammalian mitochondria, but not in insect mitochondria. [, ]
Q4: Does piericidin A affect any other cellular processes besides mitochondrial respiration?
A4: Recent research suggests that piericidin A might also target peroxiredoxin 1 (PRDX1), leading to increased PRDX1 expression and subsequently reduced reactive oxygen species (ROS) levels, ultimately inducing apoptosis in renal cell carcinoma cells. []
Q5: Does piericidin A affect bacterial type III secretion systems?
A5: Yes, piericidin A selectively inhibits the Ysc family type III secretion system (T3SS) in enteropathogenic Yersinia by blocking T3SS needle assembly, ultimately preventing effector protein secretion. [, ]
Q6: What is the molecular formula and weight of piericidin A?
A6: The molecular formula of piericidin A is C25H37-39NO4. [, ] The exact molecular weight can vary slightly due to variations in the side chain structure.
Q7: What structural features of piericidin A are crucial for its activity?
A7: Piericidin A contains a substituted pyridine ring, a long hydrophobic side chain with conjugated double bonds, a secondary hydroxyl group, an acidic hydroxyl group, and two methoxyl groups. The arrangement and properties of these features are crucial for its biological activity. [, , , , ]
Q8: Has the structure of piericidin A been definitively elucidated?
A8: While the originally proposed structure (Ia) was widely accepted, later studies utilizing CMR spectroscopy and 13C feeding experiments led to a structural revision, proposing structure IIa as the correct representation of piericidin A. []
Q9: What is the impact of modifications to the piericidin A structure on its activity?
A9: Modifications to both the pyridine core and the side chain affect piericidin A's activity. Analogues with simplified side chains or lacking specific hydroxyl or methyl groups show reduced potency. [, ] For instance, 7-demethylpiericidin A1 and 7-demethyl-3'-rhamnopiericidin A1 are two new piericidin family antibiotics with structural variations that exhibit modified biological properties. []
Q10: In which models has piericidin A's efficacy been demonstrated?
A11: Piericidin A has shown efficacy in inhibiting mitochondrial complex I in various systems, including mammalian and insect mitochondria, Escherichia coli, and isolated enzyme preparations. [, , ]
Q11: Has piericidin A demonstrated any anticancer activity?
A12: Yes, piericidin A displays potent antiproliferative activity against multiple myeloma cells and renal cell carcinoma cells. [, , ] Notably, piericidin A shows selectivity towards cancer cells under glucose-deprived conditions, highlighting its potential as a targeted anticancer agent. [] One study found Iakyricidin A, a carbonyl-containing piericidin derivative, to have potent antiproliferative activity against ACHN cells with an IC50 value of 20 nM. []
Q12: Are there any studies investigating piericidin A's effects on tau pathology?
A13: Yes, one study found that piericidin A exacerbates tau pathology in P301S transgenic mice, a model for hereditary tauopathy. This suggests a potential link between environmental exposure to complex I inhibitors and the development of tauopathies. []
Q13: What are the potential applications of piericidin A?
A14: Given its potent and specific inhibitory action on complex I, piericidin A serves as a valuable tool for investigating mitochondrial function and dysfunction. Additionally, its anticancer and anti-T3SS activities show promise for developing novel therapeutic strategies. [, , , ]
Q14: What are the challenges associated with developing piericidin A into a therapeutic agent?
A15: Despite its potential, piericidin A's toxicity and limited understanding of its pharmacokinetic properties pose challenges for clinical development. Further research is crucial to address these limitations and optimize its therapeutic potential. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





